Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate
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Overview
Description
Ethyl 2-(3-azabicyclo[331]nonan-9-yl)acetate is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate typically involves the catalytic hydrogenation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel. This process yields the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which can then be converted into various derivatives through reactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and other reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar catalytic hydrogenation processes on a larger scale, utilizing efficient and scalable reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate undergoes several types of chemical reactions, including:
Reduction: Typically involves the use of hydrogenation catalysts like Raney nickel.
Substitution: Reactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and other reagents to form various derivatives.
Common Reagents and Conditions
Oxidation: ABNO and (MeO bpy)Cu I (OTf) in the presence of oxygen.
Reduction: Raney nickel under hydrogenation conditions.
Substitution: Acetyl chloride, chloroacetyl chloride, maleic anhydride, succinic anhydride.
Major Products
Oxidation: Carbonyl compounds.
Reduction: 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines.
Substitution: Various amides, Schiff bases, and isothiocyanates.
Scientific Research Applications
Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, as a muscarinic receptor antagonist, it binds to muscarinic receptors, inhibiting their activity and thereby modulating neurotransmission . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate can be compared to other similar compounds, such as:
9-methyl-9-azabicyclo[3.3.1]nonan-3-amine: Another bicyclic compound with a nitrogen atom, used in similar applications.
3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes: Precursors in the synthesis of this compound.
9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): A nitroxyl radical used in oxidation reactions.
This compound is unique due to its specific structure and the range of reactions it can undergo, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate |
InChI |
InChI=1S/C12H21NO2/c1-2-15-12(14)6-11-9-4-3-5-10(11)8-13-7-9/h9-11,13H,2-8H2,1H3 |
InChI Key |
FNIHOIFAMXVNAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C2CCCC1CNC2 |
Origin of Product |
United States |
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